1H-Imidazo[1,2-A]pyrazolo[4,3-E]pyrazine
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Overview
Description
1H-Imidazo[1,2-A]pyrazolo[4,3-E]pyrazine is a heterocyclic compound that features a fused ring system combining imidazole, pyrazole, and pyrazine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
The synthesis of 1H-Imidazo[1,2-A]pyrazolo[4,3-E]pyrazine typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction between an aryl aldehyde and 2-aminopyrazine, followed by cycloaddition with tert-butyl isocyanide, can yield the desired compound . Industrial production methods often involve optimizing these reactions for higher yields and purity, utilizing catalysts like iodine to facilitate the process .
Chemical Reactions Analysis
1H-Imidazo[1,2-A]pyrazolo[4,3-E]pyrazine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Halogenation, nitration, and sulfonation are typical substitution reactions, often using reagents like bromine, nitric acid, and sulfuric acid, respectively
Scientific Research Applications
1H-Imidazo[1,2-A]pyrazolo[4,3-E]pyrazine has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 1H-Imidazo[1,2-A]pyrazolo[4,3-E]pyrazine involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes or receptors, disrupting cellular processes essential for the survival of pathogens or cancer cells . The pathways involved often include inhibition of kinase activity or interference with DNA replication .
Comparison with Similar Compounds
1H-Imidazo[1,2-A]pyrazolo[4,3-E]pyrazine is unique due to its fused ring structure, which imparts distinct chemical and biological properties. Similar compounds include:
Imidazo[1,2-a]pyrazine: Known for its anticancer activity.
Pyrazolo[3,4-b]pyridine: Exhibits significant biomedical applications.
Pyrrolopyrazine: Shows a wide range of biological activities, including antimicrobial and antiviral properties. These compounds share some structural similarities but differ in their specific biological activities and applications.
Properties
CAS No. |
294662-04-7 |
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Molecular Formula |
C7H5N5 |
Molecular Weight |
159.15 g/mol |
IUPAC Name |
1,3,4,7,10-pentazatricyclo[7.3.0.02,6]dodeca-2(6),4,7,9,11-pentaene |
InChI |
InChI=1S/C7H5N5/c1-2-12-6(8-1)4-9-5-3-10-11-7(5)12/h1-4H,(H,10,11) |
InChI Key |
QVHQYGDDHGNZJX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C(=N1)C=NC3=C2NN=C3 |
Origin of Product |
United States |
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